1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
CAS No.: 874354-47-9
Cat. No.: VC16255516
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 874354-47-9 |
---|---|
Molecular Formula | C13H12N2O3 |
Molecular Weight | 244.25 g/mol |
IUPAC Name | 1-(4-ethylphenyl)-4-oxopyridazine-3-carboxylic acid |
Standard InChI | InChI=1S/C13H12N2O3/c1-2-9-3-5-10(6-4-9)15-8-7-11(16)12(14-15)13(17)18/h3-8H,2H2,1H3,(H,17,18) |
Standard InChI Key | XWNICOHLMXGFBL-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characterization
1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid possesses the molecular formula C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol. Its IUPAC name, 1-(4-ethylphenyl)-4-oxopyridazine-3-carboxylic acid, reflects the dihydropyridazine ring system substituted at the 1-position with a 4-ethylphenyl group and at the 3-position with a carboxylic acid (Table 1).
Table 1: Key Chemical Descriptors
Property | Value |
---|---|
CAS No. | 874354-47-9 |
Molecular Formula | C₁₃H₁₂N₂O₃ |
Molecular Weight | 244.25 g/mol |
IUPAC Name | 1-(4-ethylphenyl)-4-oxopyridazine-3-carboxylic acid |
Canonical SMILES | CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O |
Solubility (pH 7.4) | 36.6 µg/mL |
The compound’s canonical SMILES string reveals a planar dihydropyridazine ring conjugated to the ethylphenyl substituent and carboxylic acid group, which influence its electronic distribution and hydrogen-bonding capacity.
Solubility and Stability
With a solubility of 36.6 µg/mL at physiological pH, the compound’s limited aqueous solubility is attributed to its hydrophobic ethylphenyl group and planar aromatic system. Stability studies suggest that the dihydropyridazine core is susceptible to oxidation under acidic conditions, necessitating storage in inert environments.
Synthesis and Structural Elucidation
Synthetic Pathways
While explicit synthetic details for this compound are scarce, analogous dihydropyridazine derivatives are typically synthesized via multi-step reactions involving hydrazones, cyclization, and hydrolysis. A plausible route (Figure 1) begins with the condensation of ethyl acetoacetate with a 4-ethylphenylhydrazine derivative, followed by cyclization under acidic conditions to form the dihydropyridazine ring. Subsequent oxidation and hydrolysis yield the carboxylic acid moiety.
Figure 1: Hypothetical Synthesis Pathway
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Condensation: Ethyl acetoacetate + 4-ethylphenylhydrazine → Hydrazone intermediate.
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Cyclization: Acid-catalyzed ring closure to form dihydropyridazine.
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Oxidation/Hydrolysis: Introduction of the 4-oxo and carboxylic acid groups.
This approach aligns with methods used for related compounds, such as ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate, where esterification precedes hydrolysis.
Crystallographic and Spectroscopic Analysis
X-ray crystallography of analogous compounds, like ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, reveals nearly planar conformations with dihedral angles <5° between the heterocyclic ring and substituents . Hydrogen-bonding networks, particularly bifurcated N–H⋯O interactions, stabilize the crystal lattice . For 1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, similar planar geometry is anticipated, with intramolecular hydrogen bonds between the carboxylic acid and carbonyl oxygen enhancing stability.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
The replacement of the ethylphenyl group with methoxy or fluoro substituents in analogues alters electronic properties and target selectivity. For example, fluorinated derivatives exhibit enhanced metabolic stability, while methoxy groups improve solubility.
Future Directions and Applications
Drug Design Opportunities
This compound’s scaffold is amenable to rational drug design:
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Analog Synthesis: Introducing electron-withdrawing groups (e.g., -CF₃) to modulate receptor affinity.
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Prodrug Development: Esterification of the carboxylic acid to improve oral bioavailability.
Targeted Therapeutic Areas
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